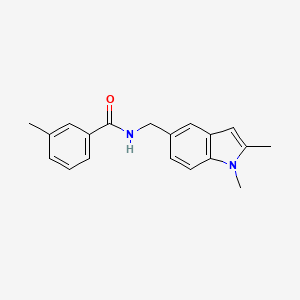
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of a similar compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group . The resulting intermediate is then coupled with phenylacetic acid to obtain the final product .Molecular Structure Analysis
The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy, and mass-spectrometry .Chemical Reactions Analysis
The Knoevenagel condensation reaction of indole-3-carboxyaldehyde and its N-methyl derivative was found to be an efficient and eco-friendly reaction catalyzed by l-tyrosine .Physical and Chemical Properties Analysis
DIM-5 is a white powder that is soluble in polar solvents such as DMSO and DMF. It has a melting point of 118°C and a boiling point of 451.8°C. DIM-5 is stable under normal conditions and does not decompose easily.科学的研究の応用
Synthesis and Antiproliferative Activities
A novel β-carboline-based N-heterocyclic carbene was synthesized through Mannich reaction, showing significant antiproliferative activity against human breast cancer cells. These compounds exhibited promising pharmacological effects, including cell cycle arrest and induction of apoptosis, suggesting potential applications in cancer research and therapy (Dighe et al., 2015).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of compounds similar to N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbenzamide involve detailed analytical techniques to confirm their structures and potential for further functionalization. For example, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was reported, highlighting the importance of such compounds in facilitating metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).
Mechanistic Aspects of Dealkylation
Research on the oxidative dealkylation of tertiary amides, such as this compound, provides insights into the mechanistic aspects of how these compounds undergo transformations in biological systems. Such studies are crucial for understanding the metabolic pathways and potential biotransformation products of pharmacologically active compounds (Iley & Tolando, 2000).
Application in Organic Synthesis Education
The compound has also been used in educational settings to demonstrate synthetic methodologies. For instance, the synthesis of N,N-Diethyl-3-methylbenzamide (DEET) from related compounds in an organic chemistry laboratory course offers a practical example of how such chemical transformations are achieved and analyzed (Habeck et al., 2010).
作用機序
Target of Action
The primary targets of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbenzamide are RCAR/PYR/PYL receptor proteins . These receptors are known to play a crucial role in various biological processes, including the regulation of plant hormones .
Mode of Action
This compound interacts with its targets, the RCAR/PYR/PYL receptor proteins, by binding to them . This interaction results in changes in the receptor proteins’ activity, which can lead to various downstream effects .
Biochemical Pathways
It is known that the compound’s interaction with rcar/pyr/pyl receptor proteins can influence the regulation of plant hormones . This can potentially affect a variety of downstream processes and pathways.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its primary targets, the RCAR/PYR/PYL receptor proteins . By binding to these receptors, the compound can influence their activity and potentially induce various downstream effects .
Safety and Hazards
The safety of DIM-5 has been tested in vitro and in vivo studies. In these studies, it was found to be relatively non-toxic at low doses, and no significant adverse effects were observed.
将来の方向性
特性
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-13-5-4-6-16(9-13)19(22)20-12-15-7-8-18-17(11-15)10-14(2)21(18)3/h4-11H,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJRGWLWSVBPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
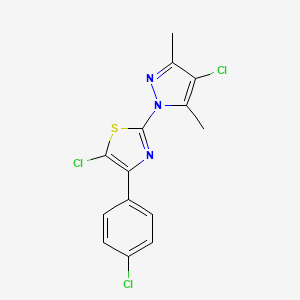
![Methyl 4-amino-3-[2-(dimethylamino)ethylamino]benzoate](/img/structure/B2971356.png)
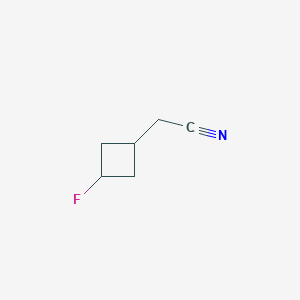
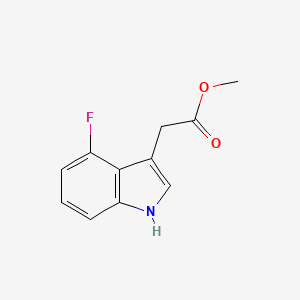
![N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)
![2-[4-[(Z)-2-Cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2971367.png)
![N-benzyl-2,4-dimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2971368.png)
![Tert-butyl N-[5-nitro-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2971369.png)
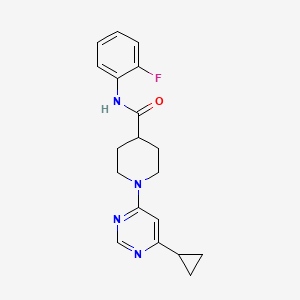
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2971372.png)
![N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide](/img/structure/B2971373.png)
![(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2971374.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2971375.png)
